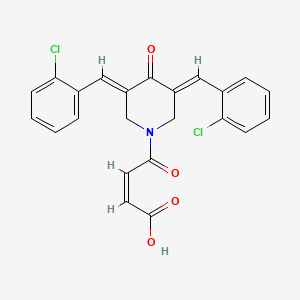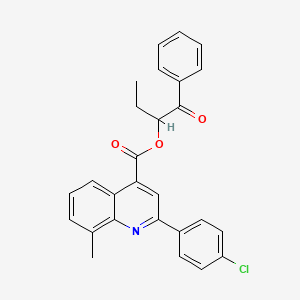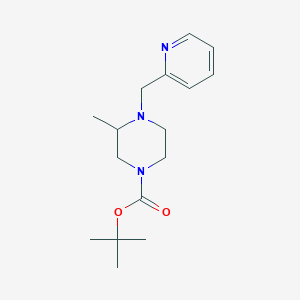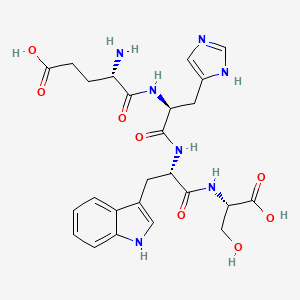
Methyl 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to a pyridine ring, with a methyl ester functional group at the 4-position of the pyridine ring
准备方法
合成路线和反应条件
2-(4-溴苯基)-6-(4-甲氧基苯基)吡啶-4-羧酸甲酯的合成通常涉及多步过程。一种常见的方法包括以下步骤:
吡啶环的形成: 吡啶环可以通过涉及适当前体(如4-溴苯甲醛和4-甲氧基苯甲醛)与含氮试剂(如乙酸铵)的缩合反应合成。
酯化: 吡啶环上4位的羧基在酸催化剂(如硫酸)存在下,用甲醇酯化,形成甲酯。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并对产率和纯度进行了优化。连续流反应器和自动化系统的使用可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
2-(4-溴苯基)-6-(4-甲氧基苯基)吡啶-4-羧酸甲酯可以发生各种化学反应,包括:
取代反应: 苯环上的溴原子可以被其他亲核试剂(如胺或硫醇)取代。
氧化和还原反应: 甲氧基可以被氧化成羟基或进一步氧化成羰基。吡啶环在适当的条件下也可以发生还原反应。
偶联反应: 该化合物可以参与偶联反应,如铃木偶联或赫克偶联,形成更复杂的结构。
常用试剂和条件
取代反应: 极性非质子溶剂(如二甲基甲酰胺 (DMF))中的氢化钠 (NaH) 或碳酸钾 (K2CO3) 等试剂。
氧化反应: 高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂。
还原反应: 氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
偶联反应: 钯催化剂 (Pd) 与三乙胺 (Et3N) 等碱,在四氢呋喃 (THF) 等溶剂中。
主要生成产物
取代反应: 形成取代的苯基衍生物。
氧化反应: 形成羟基或羰基衍生物。
还原反应: 形成还原的吡啶衍生物。
偶联反应: 形成联苯或更复杂的芳香体系。
科学研究应用
2-(4-溴苯基)-6-(4-甲氧基苯基)吡啶-4-羧酸甲酯在科学研究中有多种应用:
化学: 用作合成更复杂的有机分子和材料的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 被探索为各种治疗靶点的药物发现和开发中的先导化合物。
工业: 用于开发先进材料,例如聚合物和液晶。
作用机制
2-(4-溴苯基)-6-(4-甲氧基苯基)吡啶-4-羧酸甲酯的作用机制取决于其具体的应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,通过结合相互作用调节其活性。溴苯基和甲氧基苯基基团的存在可以影响其结合亲和力和特异性。
相似化合物的比较
类似化合物
2-(4-氯苯基)-6-(4-甲氧基苯基)吡啶-4-羧酸甲酯: 类似结构,但用氯原子代替了溴原子。
2-(4-溴苯基)-6-(4-羟基苯基)吡啶-4-羧酸甲酯: 类似结构,但用羟基代替了甲氧基。
独特性
2-(4-溴苯基)-6-(4-甲氧基苯基)吡啶-4-羧酸甲酯因溴苯基和甲氧基苯基基团的组合而独一无二,这些基团可以赋予不同的化学和生物学特性。溴原子可以参与特定的相互作用,例如卤素键,这可以增强其反应性和结合特性。
属性
分子式 |
C20H16BrNO3 |
|---|---|
分子量 |
398.2 g/mol |
IUPAC 名称 |
methyl 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C20H16BrNO3/c1-24-17-9-5-14(6-10-17)19-12-15(20(23)25-2)11-18(22-19)13-3-7-16(21)8-4-13/h3-12H,1-2H3 |
InChI 键 |
KXBSBAPVGJDAGN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)OC)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



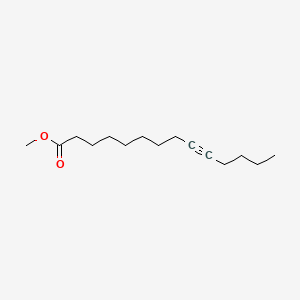
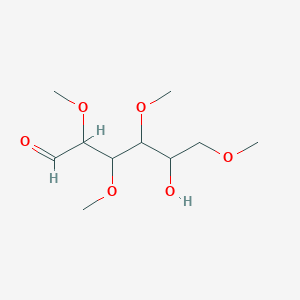
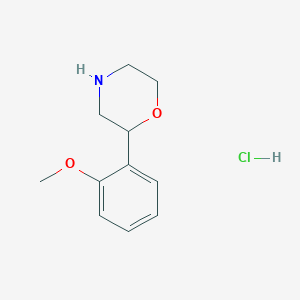
![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)

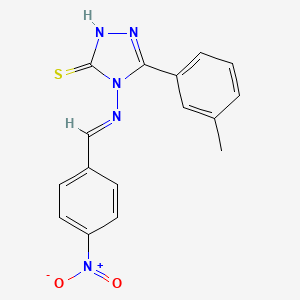
![5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12046724.png)

